2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core with substituents at positions 2 (amino), 5 (bromo), and 8 (nitro). This structure combines electron-donating (NH₂) and electron-withdrawing (Br, NO₂) groups, creating a polarized electronic environment that influences its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C6H4BrN5O2 |
|---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10) |
InChI Key |
QUSDEVPKTWESOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=C1)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Microwave-Mediated Catalyst-Free Synthesis
A recent eco-friendly and efficient method uses microwave irradiation to facilitate the synthesis of 1,2,4-triazolo[1,5-a]pyridines without catalysts or additives:
- Reactants: Enaminonitriles and benzohydrazides.
- Mechanism: The reaction proceeds via transamidation, nucleophilic addition to nitrile, followed by cyclocondensation.
- Conditions: Microwave irradiation in toluene or suitable solvents at elevated temperatures (around 120 °C).
- Yields: Good to excellent yields (up to 83% reported for related triazolo[1,5-a]pyridine derivatives).
- Advantages: Short reaction times, broad substrate scope, and functional group tolerance.
This method is applicable for synthesizing various substituted triazolo[1,5-a]pyridines and can be adapted for introducing amino groups at the 2-position of the fused ring system.
Representative Synthetic Route
A plausible synthetic sequence for 2-Amino-5-bromo-8-nitro-triazolo[1,5-a]pyridine is outlined below:
This route aligns with the synthesis strategies reported for related substituted triazolo[1,5-a]pyridines.
Detailed Research Findings and Reaction Conditions
Cyclization via Transamidation and Condensation
- The reaction of enaminonitriles with benzohydrazides proceeds through a transamidation step removing dimethyl amine, followed by nucleophilic attack on the nitrile group and subsequent cyclization.
- Optimal solvents include toluene and chlorobenzene; polar solvents like DMSO or ethanol reduce yields significantly.
- Microwave irradiation at 120 °C for 20–30 minutes enhances reaction rates and yields compared to conventional heating.
Functional Group Tolerance
- The methodology tolerates various substituents on the pyridine and triazole rings, allowing for the introduction of electron-withdrawing groups like nitro and halogens like bromine without compromising yields.
- The amino group at the 2-position is typically introduced by using aminopyridine precursors or by selective amination post-cyclization.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Traditional Heating Cyclization | Uses conventional heating with hydrazides and enaminonitriles | Well-established, good yields | Longer reaction times (hours) |
| Microwave-Assisted Synthesis | Catalyst-free, additive-free, eco-friendly, short reaction times | High yields, rapid synthesis, environmentally benign | Requires microwave reactor |
| Electrophilic Substitution | Post-cyclization bromination and nitration | Selective functionalization | Requires careful control to avoid over-substitution |
| Starting from Functionalized Pyridines | Using brominated and nitrated pyridine precursors | Direct introduction of substituents | Availability of substituted precursors |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Biological Activities
1. Anticancer Potential:
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyridine class exhibit significant anticancer properties. Specifically, 2-amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has been studied for its ability to inhibit Janus kinases 1 and 2 (JAK1 and JAK2), which play crucial roles in cell signaling pathways related to cancer progression. By modulating these pathways, the compound may help regulate cell proliferation and apoptosis in cancerous cells .
2. Immune Response Modulation:
This compound has also been identified as an inverse agonist of retinoic acid receptor-related orphan receptor gamma t (RORγt). Its ability to influence immune response pathways suggests potential therapeutic applications in treating autoimmune diseases and inflammatory conditions .
3. Antimicrobial Properties:
Preliminary studies have shown that derivatives of triazolo-pyridine compounds can exhibit antimicrobial activity. The specific mechanisms through which 2-amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Inhibition of JAK Kinases
In a study examining the effects of various triazolo-pyridine derivatives on cancer cell lines, 2-amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine demonstrated potent inhibition of JAK kinases. The results indicated that treatment with this compound led to reduced proliferation rates in several cancer types, including leukemia and solid tumors .
Case Study 2: Immune Modulation
Another study focused on autoimmune models showed that this compound effectively reduced inflammation markers in mice with induced autoimmune conditions. The modulation of RORγt activity was linked to decreased production of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
5-Bromo-2-amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 1010120-55-4)
- Structure : Lacks the nitro group at position 7.
- Properties: Exhibits antioxidant activity with low cytotoxicity due to the amino group at position 2 and bromine at position 5.
- Applications : Explored as a lead compound for antioxidant agents .
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-96-2)
- Structure : Bromine at position 8 and methyl at position 2.
- Properties : The methyl group increases lipophilicity, while bromine at position 8 alters steric interactions compared to the target compound. Demonstrated antimicrobial activity in preliminary studies .
7-Bromo-2-amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 947248-68-2)
- Structure : Bromine at position 7 instead of 5.
- Properties: Positional isomerism affects molecular dipole moments and binding affinity.
Functional Group Variations
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles
- Structure: Features a cyano group (CN) at position 8 instead of nitro.
- Properties: The cyano group participates in hydrogen bonding and serves as a precursor for carboxylic acid derivatives. These compounds show antifungal and anticancer activities, with the nitrile enhancing interaction with biological targets like mGlu5 receptors .
5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides
Fused Heterocyclic Systems
4,5-Dihydro-[1,2,4]triazolo[1,5-a]quinazolines
- Structure : Fused quinazoline-triazole system with a saturated pyridine ring.
- Properties: Synthesized via LiAlH₄ reduction of carbonyl precursors.
1,2,4-Triazolo[1,5-a]isoquinoline Derivatives
Antioxidant Activity
- The amino group at position 2 in the target compound enhances radical scavenging, as seen in analogous 2-amino-triazolopyridines (e.g., 4b and 4c in ).
Antimicrobial and Anticancer Potential
Biological Activity
2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo ring fused to a pyridine structure, with specific functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.
The molecular formula of 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is CHBrNO, and it has a molecular weight of approximately 243.02 g/mol. The presence of bromine and nitro groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 243.02 g/mol |
| Functional Groups | Amino, Nitro, Bromo |
Antitumor Activity
Recent studies have indicated that compounds within the triazolo-pyridine family exhibit significant antitumor properties. For instance, derivatives of triazolo[1,5-a]pyridine have been shown to inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
In vitro studies demonstrate that certain analogs exhibit IC values in the low micromolar range against CDK2 and CDK9, indicating their potential as therapeutic agents for cancer treatment .
Enzyme Inhibition
Another area of research focuses on the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. Compounds similar to 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine have been evaluated for their DPP-IV inhibitory activity. The structural modifications, such as the presence of bromine and nitro groups, can enhance binding affinity and selectivity towards DPP-IV .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of triazolo-pyridine derivatives suggest efficacy against various bacterial strains. The presence of the nitro group is often associated with increased antimicrobial activity. Further studies are needed to elucidate the specific mechanisms by which these compounds exert their effects against microbial pathogens.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolo-pyridine derivatives revealed that 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine exhibited potent antiproliferative effects on human cancer cell lines. The compound's mechanism was linked to CDK inhibition, leading to cell cycle arrest and apoptosis in treated cells. The results indicated an IC value of approximately 0.36 µM against CDK2, showcasing its potential as a lead compound for further development in cancer therapy .
Case Study 2: DPP-IV Inhibition
In another investigation focusing on diabetes treatment, derivatives similar to 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine were synthesized and screened for DPP-IV inhibitory activity. The compounds demonstrated significant inhibition with IC values ranging from 0.5 to 3 µM. Structure-activity relationship studies highlighted that modifications at the amino and nitro positions were crucial for enhancing inhibitory potency against DPP-IV .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine?
The synthesis typically involves cyclization of functionalized pyridine intermediates. A key method includes:
- Step 1 : Starting with 3-bromo-5-fluoropyridin-2-amine, oxidation with potassium persulfate yields a nitropyridine intermediate.
- Step 2 : Nucleophilic substitution introduces substituents (e.g., hydroxyl or halogen groups).
- Step 3 : Cyclization using agents like trifluoroacetic anhydride (TFAA) or microwave-assisted conditions forms the triazolopyridine core .
- Step 4 : Bromination and nitration at specific positions are achieved via Sandmeyer reactions or electrophilic substitution .
Table 1 : Example reaction conditions for cyclization:
| Cyclization Agent | Temperature | Yield (%) | Reference |
|---|---|---|---|
| TFAA | 80°C | 65–75 | |
| Microwave (200 W) | 150°C | 85–90 |
Q. How is the molecular structure of this compound confirmed in academic research?
Advanced spectroscopic and crystallographic techniques are employed:
- NMR Spectroscopy : Confirms substituent positions (e.g., bromine at C5, nitro at C8) through characteristic splitting patterns .
- Mass Spectrometry : Validates molecular weight and fragmentation pathways .
- X-ray Crystallography : Resolves the planar triazolopyridine ring system and spatial arrangement of substituents .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the triazolopyridine core?
Regioselectivity is influenced by electronic and steric factors:
- Nitration : The nitro group preferentially occupies the electron-deficient C8 position due to directing effects of the bromine at C5 .
- Bromination : Competitive halogenation at C5 vs. C7 is mitigated using protecting groups (e.g., MEM ethers) or controlled reaction stoichiometry .
- Contradictions : Some studies report unexpected byproducts (e.g., C7-brominated isomers) under high-temperature conditions, necessitating optimization of catalysts (e.g., CuBr/phenanthroline) .
Q. How do structural modifications impact the compound’s biological activity?
Structure-activity relationship (SAR) studies reveal:
- Antimicrobial Activity : The nitro group enhances electron-withdrawing effects, improving binding to bacterial enzymes (e.g., DNA gyrase). Derivatives with diphenyl sulfide moieties show broad-spectrum efficacy .
- Antioxidant Activity : Bromine at C5 and amino groups at C2 increase radical scavenging capacity, as shown in Caenorhabditis elegans lifespan assays .
- Enzyme Inhibition : The triazolopyridine scaffold acts as a JAK kinase inhibitor when fused with pyrimidine or isoquinoline systems .
Table 2 : Biological activity data for selected derivatives:
| Derivative | Target Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo-8-nitro | DPPH Radical Scavenging | 12.3 | |
| Diphenyl sulfide analog | E. coli Inhibition | 0.45 |
Q. What methodologies address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 58% vs. 85%) are resolved through:
- Catalyst Screening : Pd-based catalysts improve cyanation efficiency compared to traditional MnO2 .
- Microwave vs. Conventional Heating : Microwave-assisted cyclization reduces reaction time and improves purity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, minimizing side reactions .
Q. What safety protocols are critical during handling and disposal?
- Handling : Use fume hoods and PPE (gloves, goggles) due to bromine/nitro group toxicity .
- Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste services to prevent environmental contamination .
Methodological Recommendations
- Synthetic Optimization : Combine microwave-assisted cyclization with Pd catalysis for higher yields and regioselectivity .
- SAR Studies : Prioritize derivatives with C5 bromine and C8 nitro groups for antimicrobial and antioxidant screening .
- Analytical Validation : Use tandem MS/MS and XRD to resolve structural ambiguities in complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
